molecular formula C15H14N2O B3840869 N'-(2-methylbenzylidene)benzohydrazide

N'-(2-methylbenzylidene)benzohydrazide

Cat. No.: B3840869
M. Wt: 238.28 g/mol
InChI Key: SIZWZRMNHJYUGP-LFIBNONCSA-N
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Description

N'-(2-Methylbenzylidene)benzohydrazide is a hydrazone derivative synthesized via condensation of 2,4-dimethylbenzohydrazide and 2-methylbenzaldehyde . Its crystal structure reveals two planar phenyl rings (C1–C6 and C9–C14) with a dihedral angle of 88.45°, stabilized by intermolecular N–H···O and C–H···O hydrogen bonds, forming chains along the b-axis . This compound belongs to the benzohydrazide class, known for diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)11-16-17-15(18)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZWZRMNHJYUGP-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-methylbenzylidene)benzohydrazide can be synthesized through a one-pot reaction involving the condensation of 2-methylbenzaldehyde with benzohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The process is catalyst-free, making it environmentally friendly and efficient .

Industrial Production Methods

While specific industrial production methods for N’-(2-methylbenzylidene)benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methylbenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of N’-(2-methylbenzylidene)benzohydrazide.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N’-(2-methylbenzylidene)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-methylbenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among benzohydrazide derivatives influence their reactivity and biological efficacy:

Compound Substituents Dihedral Angle (°) Interactions Reference
N'-(2-Methylbenzylidene)benzohydrazide 2-Me (aryl), 2,4-diMe (benzohydrazide) 88.45 N–H···O, C–H···O
3-Chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide 3-Cl, 2-OH, 5-OMe (benzylidene) N/A O–H···N, π-π stacking
N'-(2,3-Dichlorobenzylidene)-2-hydroxybenzohydrazide 2,3-diCl, 2-OH (benzylidene) N/A O–H···Cl, intermolecular H-bonds
4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide 4-Br, pyridinyl (benzylidene) N/A N–H···Br, π-π interactions

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance hydrogen bonding and antimicrobial activity .
  • Methoxy or hydroxy groups improve solubility and stabilize crystal packing via polar interactions .
  • The 2-methyl group in the target compound reduces steric hindrance, favoring planar conformations and intermolecular stabilization .

Key Insights :

  • Halogenated derivatives (e.g., 4-Br, 2-Cl) exhibit superior antibacterial potency due to enhanced electrophilicity .
  • The target compound’s methyl groups may reduce cytotoxicity compared to chlorinated analogs .
  • Hydroxy substituents (e.g., 2-OH) correlate with antioxidant and anti-inflammatory activities but lower antimicrobial efficacy .
Physicochemical Properties
Compound Solubility Melting Point (°C) Stability Reference
This compound Soluble in methanol Not reported Stable under ambient conditions
N'-(3-Hydroxybenzylidene)-3-methyl-2-thiophenecarbohydrazide Soluble in DMSO ~150 Hygroscopic
N'-(2-Chloroacetyl)-2-hydroxybenzohydrazide Soluble in ethanol 160–162 Sensitive to oxidation

Key Insights :

  • Methanol solubility of the target compound facilitates recrystallization and formulation .
  • Chloroacetyl derivatives exhibit higher reactivity but require stabilization against hydrolysis .

Q & A

Q. What are the standard synthetic protocols for N'-(2-methylbenzylidene)benzohydrazide and its derivatives?

The compound is synthesized via a condensation reaction between 2-methylbenzaldehyde and benzohydrazide in ethanol or methanol under reflux. Purification involves recrystallization or chromatography. Advanced protocols use PEG 400 as a recyclable "green" solvent, achieving yields up to 85% at room temperature without catalysts .

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography (using SHELX software ) and spectral techniques (FTIR, NMR, UV-Vis) are critical. For example, the imine (C=N) bond appears at 1650–1590 cm⁻¹ in IR spectra, while ¹H NMR reveals characteristic peaks for aromatic protons and hydrazide NH (~δ 12.10 ppm) .

Q. What in vitro assays are used to evaluate its biological activity?

Cytotoxicity is tested via MTT assays against cell lines like A549 (lung adenocarcinoma), with IC₅₀ values reported. Anti-inflammatory activity is assessed using carrageenan-induced edema models in rodents, while enzyme inhibition (e.g., acetylcholinesterase) is measured via Ellman’s method .

Advanced Research Questions

Q. How do substituents on the benzohydrazide moiety influence pharmacological activity?

  • Electron-withdrawing groups (e.g., NO₂) : Enhance cytotoxicity (e.g., IC₅₀ = 15.6 μM for A549 cells in 3b ).
  • Electron-donating groups (e.g., OMe) : Improve solubility but may reduce potency.
  • Hydroxyl groups : Increase antioxidant potential via hydrogen bonding. Structure-activity relationships (SAR) are validated using molecular docking and density functional theory (DFT) .

Q. What strategies address low yields or purity in scaled-up synthesis?

  • Solvent optimization : PEG 400 improves reaction homogeneity and reduces waste .
  • Catalyst-free conditions : Avoid side reactions (e.g., hydrolysis of hydrazones).
  • Chromatographic purification : Reverse-phase HPLC resolves rotameric mixtures (e.g., 3e and 3g ).

Q. How can computational methods enhance experimental design?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of E/Z isomers .
  • Molecular docking : Identifies binding interactions with targets like AChE (PDB: 4EY7) .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystal lattices .

Q. What experimental factors lead to data discrepancies in cytotoxicity studies?

  • Rotameric equilibria : Hydrazones like 3e exhibit dynamic isomerism, altering bioactivity .
  • Cell line variability : A549 vs. OVCAR cells show differential sensitivity due to metabolic profiles .
  • Hydrolysis susceptibility : Hydrazone stability in physiological pH must be confirmed via HPLC .

Methodological Considerations

Q. How is crystallographic data validated for hydrazone derivatives?

  • SHELXL refinement : Adjusts thermal parameters and validates bond lengths/angles (e.g., dihedral angles between aromatic rings: 88.45° in derivative structures ).
  • Intermolecular interactions : N–H···O and C–H···O hydrogen bonds stabilize crystal packing .

Q. What analytical techniques resolve spectral ambiguities in hydrazone characterization?

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic proton signals.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., m/z 339.12 for 3a ).

Q. How are conflicting pharmacological results interpreted?

  • Dose-response curves : Ensure IC₅₀ values are within a statistically significant range (p < 0.05).
  • Meta-analysis : Compare data across derivatives (e.g., 3c vs. 3h ) to identify substituent trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-methylbenzylidene)benzohydrazide
Reactant of Route 2
N'-(2-methylbenzylidene)benzohydrazide

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